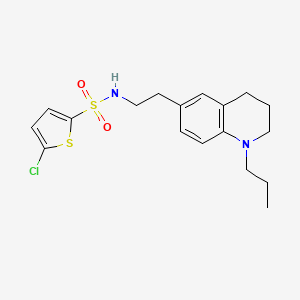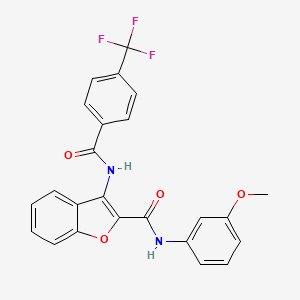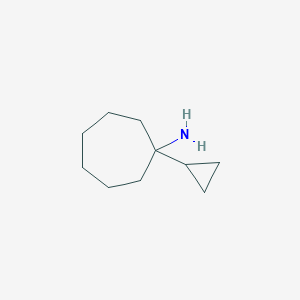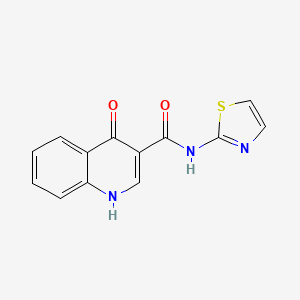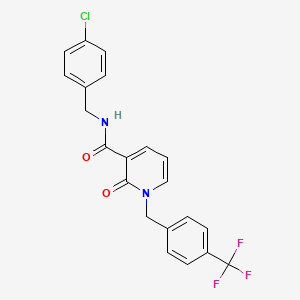
N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring, a trifluoromethyl group, and a chlorobenzyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . The trifluoromethyl group, for example, is known to be quite reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.科学的研究の応用
Structural and Interaction Studies
Crystal Structure and Interaction Analysis
Investigations into compounds structurally similar to N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide have revealed insights into their molecular geometry and intermolecular interactions. For instance, the study of bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate highlights the coordination chemistry of such compounds, demonstrating nearly linear N-Ag-N geometry stabilized by various hydrogen bonds and π–π stacking interactions (Shi et al., 2010). This emphasizes the potential of N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide in forming complex structures with metal ions, which could be leveraged in materials science and catalysis.
Photocatalytic Degradation Studies
The photocatalytic degradation of pyridine derivatives, to which N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is closely related, has been extensively studied. These investigations highlight the environmental applications of such compounds in degrading pollutants. For example, the kinetics and products of TiO2 photocatalytic degradation of pyridine demonstrate efficient pollutant elimination and mineralization into harmless end products (Maillard-Dupuy et al., 1994), suggesting similar compounds could be used to treat water or air contaminated with hazardous organic compounds.
Chemical Synthesis and Functionalization
Synthetic Applications
The chemical behavior of N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide and related molecules under various conditions can lead to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, studies on the functionalization reactions of similar pyridine carboxamides reveal pathways to synthesize a wide range of heterocyclic compounds, which could serve as key intermediates in the development of new pharmaceuticals or functional materials (Yıldırım et al., 2005).
Antimicrobial and Anticancer Activities
Some derivatives of pyridine carboxamides have shown promising antimicrobial and anticancer activities, indicating the potential therapeutic applications of N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide. For example, certain 2-chloro-3-hetarylquinolines derivatives exhibit significant antibacterial and anticancer effects (Bondock & Gieman, 2015), suggesting that structurally related compounds could be explored for similar bioactivities.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c22-17-9-5-14(6-10-17)12-26-19(28)18-2-1-11-27(20(18)29)13-15-3-7-16(8-4-15)21(23,24)25/h1-11H,12-13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHIGYKTNDSEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2994935.png)
![[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2994937.png)
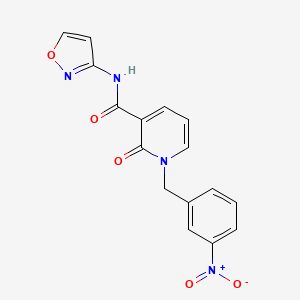

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2994940.png)
![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)

![N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2994949.png)
